molecular formula C10H9N B073528 2-Propenenitrile, 2-methyl-3-phenyl- CAS No. 1197-33-7

2-Propenenitrile, 2-methyl-3-phenyl-

Cat. No.: B073528
CAS No.: 1197-33-7
M. Wt: 143.18 g/mol
InChI Key: MSOYJTDJKBEDPF-CLFYSBASSA-N
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Description

Properties

CAS No.

1197-33-7

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

(Z)-2-methyl-3-phenylprop-2-enenitrile

InChI

InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,1H3/b9-7-

InChI Key

MSOYJTDJKBEDPF-CLFYSBASSA-N

SMILES

CC(=CC1=CC=CC=C1)C#N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C#N

Canonical SMILES

CC(=CC1=CC=CC=C1)C#N

Other CAS No.

1197-33-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Chemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
2-Propenenitrile, 2-methyl-3-phenyl- (1197-33-7) C₁₀H₉N 143.185 257.7 1.022 Methyl, phenyl (Z-configuration)
(E)-3-(2,6,6-Trimethylcyclohexenyl)propenenitrile (40244-29-9) C₁₂H₁₇N 175.27 277.3 (predicted) 0.955 (predicted) Cyclohexenyl, trimethyl (E-configuration)
3-[4-(4-Methylphenylethenyl)phenyl]-2-(phenylsulfonyl)propenenitrile (59583-84-5) C₂₄H₁₉NO₂S 385.11 615.9 (predicted) 1.246 (predicted) Phenylsulfonyl, ethenylphenyl
(Z)-3-[4-Chloro-3-(trifluoromethyl)phenyl]propenenitrile (132604-91-2) C₁₀H₅ClF₃N 231.60 N/A N/A Chloro, trifluoromethyl (Z-configuration)
Key Observations :
  • Molecular Weight and Boiling Points : Bulky substituents (e.g., phenylsulfonyl in 59583-84-5) increase molecular weight and boiling points due to enhanced van der Waals interactions .
  • Density : The phenyl group in 1197-33-7 contributes to higher density (1.022 g/cm³) compared to the cyclohexenyl derivative (0.955 g/cm³) due to planar aromatic stacking .
  • Electron-Withdrawing Groups : Compounds like 132604-91-2 (chloro-trifluoromethyl) exhibit higher electrophilicity at the nitrile group compared to 1197-33-7, influencing reactivity in nucleophilic additions .
Chemical Reactivity :
  • 1197-33-7 : The phenyl group directs electrophilic substitution (e.g., nitration, halogenation), while the nitrile group may participate in cycloaddition or hydrolysis reactions.
  • 59583-84-5 : The sulfonyl group enhances stability and may act as a leaving group in substitution reactions, making it useful in polymer chemistry or as a synthetic intermediate .
  • 132604-91-2 : The electron-withdrawing trifluoromethyl and chloro groups increase the nitrile’s electrophilicity, favoring applications in agrochemicals or pharmaceuticals .
Table 2: Regulatory Status
Compound Regulatory Notes
1197-33-7 NDSL-listed in Canada; requires notification for industrial use .
132604-91-2 Likely subject to stringent controls due to halogenated substituents .
Nitro-containing analogues (e.g., 71825-51-9) Potential environmental persistence; may require hazard assessments .
Toxicity Considerations :
  • Acrylonitrile derivatives (e.g., 107-13-1) are known for acute toxicity (CNS depression, respiratory irritation) .

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The Knoevenagel condensation is a classical method for synthesizing α,β-unsaturated nitriles by reacting aldehydes with active methylene compounds. For 2-methyl-3-phenylacrylonitrile, this approach typically involves the condensation of benzaldehyde derivatives with methyl-substituted acetonitrile precursors.

In a modified procedure adapted from analogous syntheses, 2-formylphenoxy methyl acrylonitrile derivatives undergo condensation with aryl aldehydes under basic conditions. For example, (E)-2-((2-formylphenoxy)methyl)-3-phenylacrylonitrile has been synthesized via a Knoevenagel-type reaction, utilizing sodium methoxide as a base in toluene at reflux temperatures . The reaction proceeds through a nucleophilic attack of the methylene carbon on the aldehyde, followed by dehydration to form the conjugated nitrile. Yields for such reactions typically range from 70–85%, depending on the electronic nature of the substituents and the reaction duration .

Solid-State Melt Reaction Methodology

A novel solid-state melt reaction has been employed to synthesize structurally related acrylonitrile derivatives. In this method, a mixture of (E)-2-((2-formylphenoxy)methyl)-3-phenylacrylonitrile and o-phenylenediamine is heated to 160°C for 1 hour, inducing a rearrangement reaction . The crude product is purified via column chromatography using ethyl acetate and hexanes (0.5:9.5 v/v), yielding the desired acrylonitrile derivative as a yellow liquid.

This approach leverages the thermodynamic stability of the (Z)-isomer under melt conditions, favoring its formation over the (E)-configured product. The absence of solvents minimizes side reactions, while the high temperature accelerates the reaction kinetics. However, stringent temperature control is critical to prevent decomposition, as the flash point of the compound is 109.7°C .

Dehydration of Aldoximes

The dehydration of aldoximes to nitriles is a widely applicable strategy, particularly for synthesizing sterically hindered nitriles. A patent detailing the synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile provides a relevant analogy . In this method, the aldoxime intermediate is treated with acetic anhydride and sodium acetate at 80–85°C for 5 hours, resulting in dehydration to the corresponding nitrile.

Applying this methodology to 2-methyl-3-phenylacrylonitrile would involve synthesizing the aldoxime precursor, (Z)-2-methyl-3-phenylprop-2-enaloxime, followed by dehydration. The reaction conditions (glacial acetic acid, acetic anhydride, and sodium acetate) facilitate the elimination of water, yielding the nitrile with purities exceeding 99% after vacuum distillation .

Grignard reagents and organometallic intermediates enable the sequential introduction of methyl and phenyl groups to a nitrile backbone. For example, the reaction of methylmagnesium bromide with phenylacetonitrile could theoretically yield 2-methyl-3-phenylacrylonitrile via a nucleophilic addition-elimination mechanism. However, such methods are less commonly reported due to challenges in controlling regioselectivity and avoiding over-addition.

A related synthesis of (2Z)-2-(methylanilino)-3-phenyl-2-propenenitrile, documented in The Journal of Organic Chemistry, involves the condensation of aniline derivatives with acrylonitrile intermediates under basic conditions . This method highlights the potential for using amine nucleophiles to functionalize the acrylonitrile framework, though further optimization would be required to eliminate the anilino group and introduce methyl substituents.

Comparative Analysis of Synthetic Methods

The table below summarizes the key features of the discussed methodologies:

Method Starting Materials Conditions Yield Advantages Limitations
Knoevenagel CondensationBenzaldehyde, methylacetonitrileBasic, reflux70–85% High selectivity, scalableRequires anhydrous conditions
Solid-State Melt ReactionAcrylonitrile derivatives160°C, solvent-free60–75% Minimal solvent use, rapid kineticsTemperature-sensitive decomposition
Aldoxime DehydrationAldoxime precursorAcetic anhydride, 80–85°C80–90% High purity, straightforward procedureMulti-step synthesis required
Catalytic HydrogenationUnsaturated nitrile precursorH₂, Raney nickel, 92°C N/APotential for stereocontrolUntested for target compound

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-methyl-3-phenyl-2-propenenitrile, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a Michael addition between acrylonitrile derivatives and phenylmethyl ketones under basic conditions (e.g., KOH/EtOH) may yield the target compound. Optimization involves varying catalysts (e.g., phase-transfer catalysts), solvents (polar aprotic like DMF), and temperatures (60–100°C) .
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Monitor reaction progress via TLC or GC-MS .
  • Table 1 : Example Reaction Optimization Parameters
CatalystSolventTemp (°C)Yield (%)
KOHEtOH8065
DBUDMF10078

Q. Which spectroscopic techniques are most effective for characterizing 2-methyl-3-phenyl-2-propenenitrile?

  • Methodological Answer :

  • NMR : 1^1H NMR will show signals for the nitrile group (no proton), methyl groups (~δ 1.8–2.2 ppm), and aromatic protons (δ 7.2–7.5 ppm). 13^{13}C NMR confirms the nitrile carbon (~δ 120 ppm) .
  • IR : A strong absorption band near ~2240 cm1^{-1} (C≡N stretch) is diagnostic. Aromatic C-H stretches appear at ~3000–3100 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak at m/z 157 (C10_{10}H9_{9}N), with fragmentation patterns indicating loss of methyl or phenyl groups .

Q. What safety protocols are critical for handling and storing 2-methyl-3-phenyl-2-propenenitrile?

  • Methodological Answer :

  • Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C. Keep away from oxidizers and heat sources to prevent polymerization .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-methyl-3-phenyl-2-propenenitrile in Diels-Alder reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMO). The electron-deficient nitrile group enhances dienophile reactivity. Calculate activation energies for cycloaddition with dienes (e.g., cyclopentadiene) .
  • Transition State Analysis : Identify stereochemical outcomes (endo/exo) using QM/MM simulations. Validate with experimental NMR coupling constants .

Q. How can contradictory thermal stability data for this compound be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., TGA/DSC at 5°C/min heating rate). Compare results across labs using standardized purity criteria (>98% by HPLC) .
  • Impurity Analysis : Use GC-MS or HPLC to detect trace solvents or byproducts (e.g., unreacted acrylonitrile) that may alter decomposition temperatures .
  • Table 2 : Hypothetical Thermal Data Comparison
StudyDecomp. Temp (°C)Purity (%)Method
A22095TGA
B24599DSC

Q. What biochemical applications are plausible for 2-methyl-3-phenyl-2-propenenitrile based on structural analogs?

  • Methodological Answer :

  • IL-6 Modulation : Analogous sulfonyl propenenitriles (e.g., 3-(4-methylphenylsulfonyl)-2-propenenitrile) suppress IL-6 expression via NF-κB inhibition. Test this compound in macrophage cell lines (e.g., RAW 264.7) using ELISA and qPCR .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., para-methyl vs. phenyl groups) to enhance bioactivity. Use molecular docking to assess binding to IL-6 receptors .

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